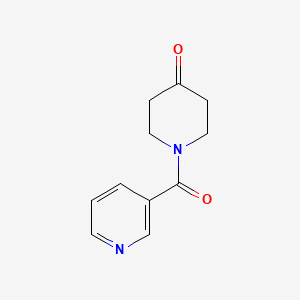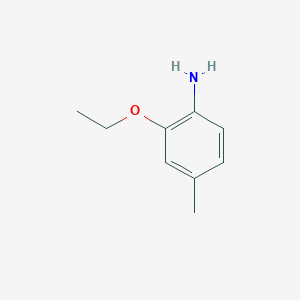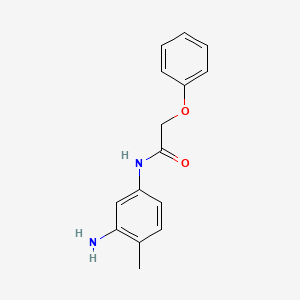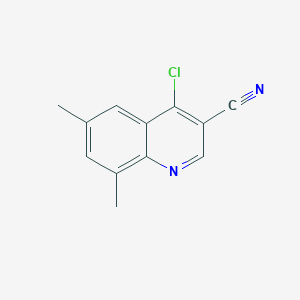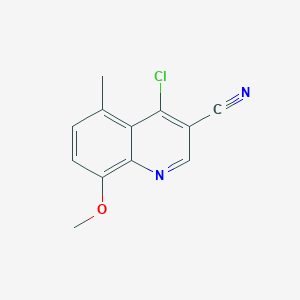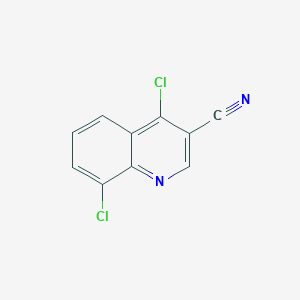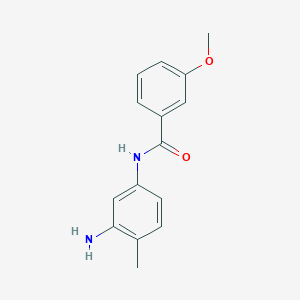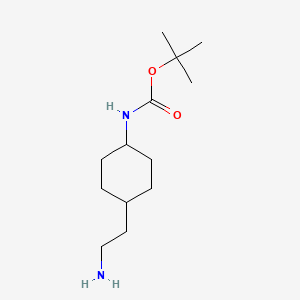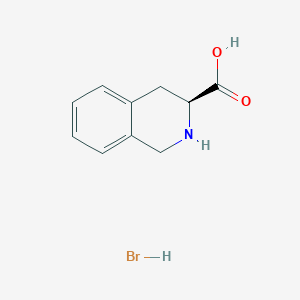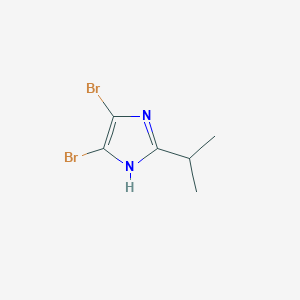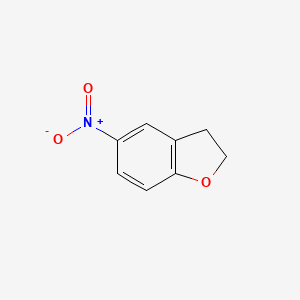
5-ニトロ-2,3-ジヒドロ-1-ベンゾフラン
概要
説明
5-Nitro-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2,3-dihydro-1-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2,3-dihydro-1-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
5-ニトロ-2,3-ジヒドロ-1-ベンゾフラン: 誘導体は、抗がん研究において有望な結果を示しています。 研究では、特定の置換ベンゾフランが、白血病、非小細胞肺がん、結腸がん、中枢神経系がん、メラノーマ、卵巣がんなど、さまざまな癌細胞株に対して有意な細胞増殖阻害効果を示すことが実証されています 。これらの化合物は、最小限の副作用で標的療法剤として使用できる可能性があるため、研究されています。
抗菌剤
ベンゾフランの構造的柔軟性により、さまざまな置換基を付加することができ、抗菌活性を強化できます。 特に、5-ニトロ-2,3-ジヒドロ-1-ベンゾフランのニトロ基は、強力な抗菌特性と関連付けられており、新規抗菌剤の開発のための貴重な足場となっています .
医薬品開発
ベンゾフラン誘導体は、天然物に広く分布しており、幅広い生物学的および薬理学的活性を持っています。 そのため、5-ニトロ-2,3-ジヒドロ-1-ベンゾフランとその誘導体は、C型肝炎などの疾患の治療薬の開発における潜在的なリード化合物と考えられています .
材料科学
材料科学では、ベンゾフラン誘導体は、複雑な多環式化合物の合成における中間体として使用されます。 5-ニトロ-2,3-ジヒドロ-1-ベンゾフランのニトロ基は、さまざまな化学反応を起こすことができ、所望の特性を持つ高度な材料の構築に貢献します .
分析化学
5-ニトロ-2,3-ジヒドロ-1-ベンゾフラン: は、分析化学において、試薬または合成経路の中間体として役割を果たします。 その誘導体は、生物学的および化学的物質の検出と定量のための分析方法を開発するために使用できます .
生化学研究
生化学研究では、5-ニトロ-2,3-ジヒドロ-1-ベンゾフランのようなベンゾフラン誘導体の研究は、小分子と生物学的システム間の相互作用を理解するのに役立ちます。 この知識は、創薬や疾患進行に関与する生化学経路の発見にとって不可欠です .
作用機序
Target of Action
Benzofuran compounds, including 5-Nitro-2,3-dihydro-1-benzofuran, are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the proteins or enzymes involved in these biological processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Pathways
These could include pathways related to cell growth, oxidative stress, and viral replication .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
The result of the action of 5-Nitro-2,3-dihydro-1-benzofuran is likely to be dependent on its mode of action and the specific biological targets it interacts with. As mentioned, some benzofuran derivatives have shown significant cell growth inhibitory effects, suggesting potential anti-cancer activity .
Action Environment
The action, efficacy, and stability of 5-Nitro-2,3-dihydro-1-benzofuran can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, well-ventilated place away from fire sources and oxidants for safety and stability . Furthermore, the compound’s interaction with its biological targets can be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
生化学分析
Biochemical Properties
5-Nitro-2,3-dihydro-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 5-Nitro-2,3-dihydro-1-benzofuran on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Nitro-2,3-dihydro-1-benzofuran can induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and death .
Molecular Mechanism
At the molecular level, 5-Nitro-2,3-dihydro-1-benzofuran exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s nitro group is particularly important for its activity, as it can undergo reduction to form reactive intermediates that interact with cellular components, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-2,3-dihydro-1-benzofuran change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Nitro-2,3-dihydro-1-benzofuran remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Nitro-2,3-dihydro-1-benzofuran vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
5-Nitro-2,3-dihydro-1-benzofuran is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux. The compound can affect metabolite levels, leading to changes in cellular metabolism. For example, it has been shown to inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and promoting cellular health .
Transport and Distribution
The transport and distribution of 5-Nitro-2,3-dihydro-1-benzofuran within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions influence the compound’s accumulation and distribution, affecting its overall activity and function .
Subcellular Localization
5-Nitro-2,3-dihydro-1-benzofuran exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with cellular components and its overall biological activity .
特性
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPKKUFDAHEIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618378 | |
| Record name | 5-Nitro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17403-47-3 | |
| Record name | 5-Nitro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
